molecular formula C22H20O B120472 4-[(Z)-1,2-diphenylbut-1-enyl]phenol

4-[(Z)-1,2-diphenylbut-1-enyl]phenol

Cat. No.: B120472
M. Wt: 300.4 g/mol
InChI Key: YJVFSITVRZYTHO-DQRAZIAOSA-N
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Description

4-(1,2-Diphenyl-but-1-enyl)-phenol is a chemical compound known for its unique structure and properties It is characterized by a phenol group attached to a butenyl chain, which is further substituted with two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Diphenyl-but-1-enyl)-phenol typically involves the reaction of phenol with 1,2-diphenyl-1-butene under specific conditions. One common method includes the use of a strong base, such as sodium hydride, to deprotonate the phenol, followed by the addition of 1,2-diphenyl-1-butene. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Diphenyl-but-1-enyl)-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,2-Diphenyl-but-1-enyl)-phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a selective estrogen receptor modulator (SERM).

    Medicine: Explored for its potential therapeutic effects in treating conditions like osteoporosis and breast cancer.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(1,2-Diphenyl-but-1-enyl)-phenol involves its interaction with specific molecular targets. As a selective estrogen receptor modulator, it binds to estrogen receptors and modulates their activity. This interaction can lead to the activation or inhibition of various signaling pathways, depending on the tissue type. The compound’s structure allows it to selectively target bone tissue, making it a potential candidate for osteoporosis treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2-Diphenyl-but-1-enyl)-phenol is unique due to its specific substitution pattern and the presence of a phenol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[(Z)-1,2-diphenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O/c1-2-21(17-9-5-3-6-10-17)22(18-11-7-4-8-12-18)19-13-15-20(23)16-14-19/h3-16,23H,2H2,1H3/b22-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVFSITVRZYTHO-DQRAZIAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)O)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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